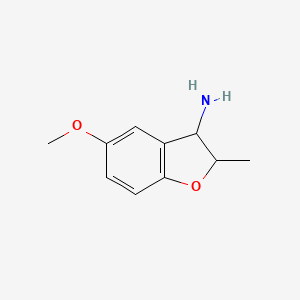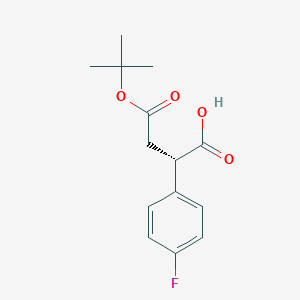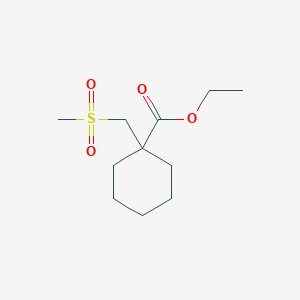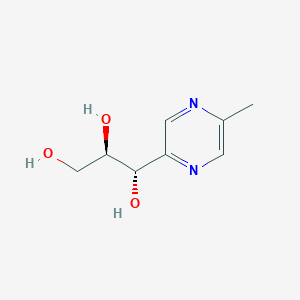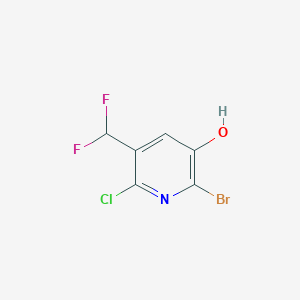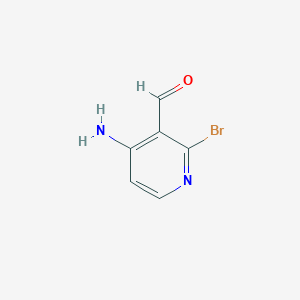
4-Amino-2-bromonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-bromonicotinaldehyde is an organic compound with the molecular formula C6H5BrN2O and a molar mass of 201.02 g/mol It is a derivative of nicotinaldehyde, where the amino group is positioned at the 4th carbon and the bromine atom at the 2nd carbon of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromonicotinaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like methanol and catalysts such as hydrogen chloride gas .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield improvement and cost reduction. This could include continuous flow reactions and the use of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-bromonicotinaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products Formed
Oxidation: 4-Amino-2-bromonicotinic acid.
Reduction: 4-Amino-2-bromonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-2-bromonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block for advanced materials
Mécanisme D'action
The mechanism of action of 4-Amino-2-bromonicotinaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding to enzymes or receptors, affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromonicotinaldehyde: Lacks the amino group, making it less versatile in forming hydrogen bonds.
4-Amino-2-chloronicotinaldehyde: Similar structure but with chlorine instead of bromine, which can affect its reactivity and binding properties
Uniqueness
4-Amino-2-bromonicotinaldehyde is unique due to the presence of both an amino group and a bromine atom, which allows for a wide range of chemical modifications and interactions. This dual functionality makes it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C6H5BrN2O |
|---|---|
Poids moléculaire |
201.02 g/mol |
Nom IUPAC |
4-amino-2-bromopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-3H,(H2,8,9) |
Clé InChI |
WYPSWPRKTXDYFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1N)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244072.png)
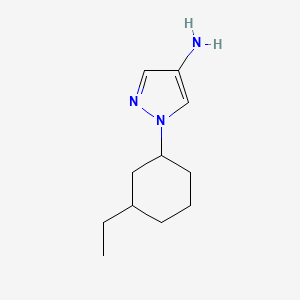
![7-Hydroxy-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B15244081.png)
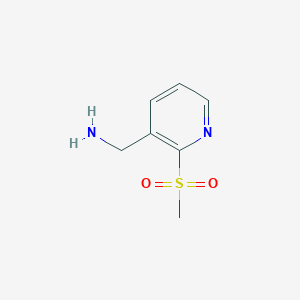
![O-[(2R)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride](/img/structure/B15244085.png)

